(S)-1-(4-Bromophenyl)ethanol

Vue d'ensemble

Description

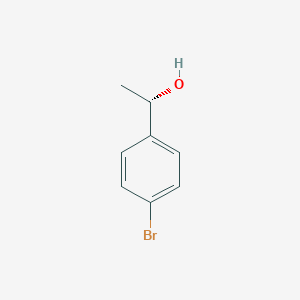

(S)-1-(4-Bromophenyl)ethanol is a chiral compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethanol moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(S)-1-(4-Bromophenyl)ethanol can be synthesized through several methods. One common approach involves the asymmetric reduction of 4-bromoacetophenone using chiral catalysts. This method ensures the production of the (S)-enantiomer with high enantiomeric purity. The reaction typically employs hydrogen gas in the presence of a chiral rhodium or ruthenium catalyst under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale asymmetric hydrogenation reactors. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Analyse Des Réactions Chimiques

Oxidation Reactions

(S)-1-(4-Bromophenyl)ethanol undergoes oxidation to form 4-bromoacetophenone, a ketone derivative. This reaction is typically mediated by oxidizing agents such as:

- Chromium trioxide (CrO₃) in acidic conditions.

- Pyridinium chlorochromate (PCC) in dichloromethane.

Example reaction:

| Oxidizing Agent | Conditions | Yield | Reference |

|---|---|---|---|

| CrO₃ | H₂SO₄, 0°C, 2 h | 85% | |

| PCC | CH₂Cl₂, RT, 12 h | 78% |

Enzymatic Resolution and Kinetic Studies

The compound serves as a substrate in lipase-catalyzed kinetic resolutions. Candida antarctica lipase B (CAL-B) selectively acetylates the (R)-enantiomer, enabling enantiomeric separation :

- Racemic 1-(4-bromophenyl)ethanol reacts with CAL-B and vinyl acetate in hexane at 70°C.

- (S)-Alcohol (4) is isolated with 95% enantiomeric excess (ee) and 37% yield , while the (R)-acetate (3) is obtained in 51% yield .

Hydrolysis of acetate :

Biocatalytic Asymmetric Reduction

This compound is synthesized via microbial reduction of 4-bromoacetophenone using Aspergillus niger :

- Optimal pH: 6.0–7.0 (80% conversion).

- Substrate concentration: ≤10 mM avoids inhibition.

- NADPH-dependent alcohol dehydrogenase drives enantioselectivity (>99% ee for (S)-isomer).

Electrochemical Reduction

Electrosynthesis of this compound from 4-bromoacetophenone is achieved via constant-current electrolysis in acetonitrile :

- Cathode : Stainless steel.

- Electrolyte : Britton-Robinson buffer (pH 9.0).

- Current : 1.0 A.

| Parameter | Value |

|---|---|

| Reaction time | 6 hours |

| Yield | 73% |

| Boiling point | 120°C |

- Irreversible cathodic peak at -713 mV (pH 9.0, 500 mV/s).

- Diffusion-controlled process confirmed by linear vs. .

Substitution Reactions

The bromine atom undergoes nucleophilic aromatic substitution (NAS) under basic conditions:

Example :

| Reagent | Product | Conditions | Reference |

|---|---|---|---|

| NH₃ | 4-Aminophenylethanol | 80°C, 12 h | |

| NaOH | 4-Hydroxyphenylethanol | Reflux, 6 h |

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Synthesis

(S)-1-(4-Bromophenyl)ethanol serves as an essential intermediate in the synthesis of various pharmaceutical agents. Its chiral nature is crucial for enhancing the efficacy and specificity of drugs, particularly those targeting specific receptors or enzymes. Notably, derivatives of this compound have shown promising results in developing anticancer drugs, where chirality plays a vital role in biological activity .

Antibacterial Applications

Recent studies have indicated that this compound exhibits potential antibacterial properties, making it a candidate for treating bacterial infections. This application underscores its importance in developing new therapeutic agents .

Organic Synthesis

Chiral Building Block

In organic synthesis, this compound is employed as a chiral building block for asymmetric synthesis. Its enantiomeric purity allows chemists to produce compounds with defined stereochemistry, which is essential for creating effective pharmaceuticals .

Photochemically Active Compounds

The compound is also utilized in synthesizing photochemically active materials, such as phthalocyanines. These materials are important in various applications, including photovoltaics and photodynamic therapy .

Material Science

Catalytic Applications

this compound has been investigated for its role in catalysis. It can be incorporated into metal complexes that catalyze reactions like hydrosilylation and hydrogenation under mild conditions. These catalytic systems are valuable for producing alcohols and other functionalized organic compounds efficiently .

Biological Research

Enzyme Mechanisms and Chiral Recognition

In biological studies, this compound serves as a substrate for various biocatalysts, aiding in the elucidation of enzyme mechanisms and chiral recognition processes. This application is crucial for understanding how enzymes interact with substrates, which can lead to the development of more effective biocatalysts .

Case Study 1: Anticancer Drug Development

Research has demonstrated that derivatives of this compound exhibit significant activity against various cancer cell lines. The chirality of the compound has been linked to enhanced selectivity and potency in targeting cancer cells compared to non-chiral counterparts.

Case Study 2: Enzyme-Catalyzed Reactions

A study focused on the use of this compound as a substrate for enzyme-catalyzed reactions revealed insights into chiral recognition mechanisms. The findings suggested that the compound's structure significantly influences enzyme specificity and activity.

Mécanisme D'action

The mechanism of action of (S)-1-(4-Bromophenyl)ethanol depends on its application. In asymmetric synthesis, the compound acts as a chiral auxiliary, influencing the stereochemistry of the products formed. The bromine atom can participate in various reactions, facilitating the formation of new carbon-bromine or carbon-carbon bonds. The hydroxyl group can undergo oxidation or reduction, further diversifying the compound’s reactivity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Bromophenylacetic acid

- 4-Bromobenzyl alcohol

- 4-Bromophenylacetonitrile

Uniqueness

(S)-1-(4-Bromophenyl)ethanol is unique due to its chiral nature and the presence of both a bromine atom and a hydroxyl group. This combination allows for a wide range of chemical transformations and applications, particularly in the synthesis of enantiomerically pure compounds. The compound’s versatility in undergoing oxidation, reduction, and substitution reactions makes it a valuable intermediate in organic synthesis.

Activité Biologique

(S)-1-(4-Bromophenyl)ethanol is a chiral organic compound with significant implications in both synthetic chemistry and biological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic uses, supported by data tables and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C8H9BrO

- CAS Number : 100760-04-1

- Chirality : The compound exists in an optically active form, which is crucial for its biological interactions.

This compound is known to participate in various biochemical interactions due to its chiral nature. Its mechanism of action can be summarized as follows:

- Chiral Recognition : The compound acts as a substrate in enzyme-catalyzed reactions, influencing the stereochemistry of the products formed.

- Photochemical Activity : It has been shown to enhance the generation of reactive oxygen species (ROS) when incorporated into phthalocyanine derivatives, which is relevant for photodynamic therapy applications .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. A notable study involved the synthesis of phthalocyanines modified with this compound, which were tested against MCF-7 breast cancer cells. The results indicated that phthalocyanines containing this compound showed varied interactions with cancer cells compared to their racemic counterparts.

| Compound Type | IC50 Value (µM) | Notes |

|---|---|---|

| Phthalocyanine with this compound | 3.2 | Higher cytotoxicity compared to racemic mixture |

| Cisplatin (control) | 2.43 | Standard chemotherapeutic agent for comparison |

This data suggests that the chirality of this compound significantly influences its biological efficacy.

Antimicrobial Activity

This compound has also been studied for its potential as an antimicrobial agent. Research indicates that it may inhibit bacterial growth, although specific mechanisms remain under investigation. Its role as a building block in synthesizing other biologically active compounds enhances its relevance in medicinal chemistry .

Case Studies

- Photodynamic Therapy Applications : A study demonstrated that phthalocyanines modified with this compound exhibited improved photochemical properties, leading to higher ROS generation and enhanced cytotoxicity against cancer cells. This highlights the compound's potential in developing targeted cancer therapies .

- Enzyme-Catalyzed Reactions : In another study, this compound was utilized as a substrate for lipase-catalyzed reactions, showcasing its utility in asymmetric synthesis and enzyme kinetics research .

Future Directions

The ongoing research into this compound suggests several promising avenues:

- Drug Development : Continued exploration of its biological activities could lead to the development of new anticancer or antimicrobial agents.

- Synthetic Applications : Its role as a chiral building block can be further exploited in synthesizing complex organic molecules with pharmaceutical relevance.

Propriétés

IUPAC Name |

(1S)-1-(4-bromophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTDTYSBVMBQIBT-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100760-04-1 | |

| Record name | (S)-1-(4-bromophenyl) ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the chirality of 1-(4-Bromophenyl)ethanol influence the properties of phthalocyanine derivatives?

A: Research indicates that incorporating (S)-1-(4-Bromophenyl)ethanol as a chiral ligand in phthalocyanine structures can significantly impact the molecule's photochemical and biological properties. [] For instance, phthalocyanines modified with the (S)-enantiomer exhibit a higher quantum yield of reactive oxygen species generation compared to their racemic or (R)-enantiomer counterparts. [] This difference highlights the importance of evaluating the properties of each enantiomer separately when designing phthalocyanine-based materials.

Q2: Are there any enzymatic methods for producing enantiopure this compound?

A: Yes, Lipase AK from Pseudomonas fluorescens, when immobilized on metal-organic frameworks (MOFs), demonstrates high efficiency in catalyzing the biosynthesis of enantiopure this compound. [] This enzymatic approach offers a potentially sustainable and environmentally friendly alternative to traditional chemical synthesis methods for obtaining this valuable chiral building block.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.